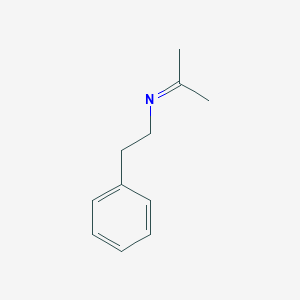
N-phenethylpropan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenethylpropan-2-imine is an organic compound that belongs to the class of phenethylamines. Phenethylamines are a broad and diverse class of compounds that include neurotransmitters, hormones, stimulants, hallucinogens, and antidepressants . This compound is a derivative of phenethylamine, which is a natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenethylamine derivatives often involves the use of aziridines and aryl iodides. A photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and commercially available aryl iodides is one method to access medicinally valuable β-phenethylamine derivatives . Another method involves the use of N-pyridinium aziridines as latent dual electrophiles for the synthesis of β-phenethylamines .
Industrial Production Methods: Industrial production methods for phenethylamine derivatives typically involve the use of phenylacetamide and methylbenzene in a tetrahydrofuran solution of zinc borohydride. The reaction mixture is heated, followed by extraction and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-phenethylpropan-2-imine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, primary aliphatic amines react with aldehydes and ketones to form imines under mild conditions .
Common Reagents and Conditions: Common reagents used in these reactions include acetone, aldehydes, ketones, and various catalysts such as nickel and palladium .
Major Products: The major products formed from these reactions include imines, β-phenethylamines, and other substituted phenethylamine derivatives .
Scientific Research Applications
N-phenethylpropan-2-imine has various scientific research applications in chemistry, biology, medicine, and industry. In medicinal chemistry, phenethylamine derivatives are used as ligands for adrenoceptors, carbonyl anhydrase, dopamine receptors, and other targets . They are also used in the development of drugs for central nervous system disorders, opioid receptor drugs, and analgesics . Additionally, phenethylamine derivatives are used in the synthesis of chiral building blocks and as chiral auxiliaries in asymmetric synthesis .
Mechanism of Action
N-phenethylpropan-2-imine exerts its effects by interacting with various molecular targets and pathways. It acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) . It also releases norepinephrine and dopamine, and induces acetylcholine release via a glutamate-mediated mechanism . Additionally, phenethylamine derivatives can alter microtubule polymerization dynamics, which may modulate cytoskeletal-based neural plasticity .
Comparison with Similar Compounds
N-phenethylpropan-2-imine is similar to other phenethylamine derivatives such as amphetamine, methamphetamine, and tryptamine. These compounds share structural similarities and exhibit similar pharmacological activities . phenethylamine, N-isopropylidene- is unique in its specific interactions with molecular targets and its ability to form imines under mild conditions . Other similar compounds include 2,5-dimethoxy-4-iodo-phenethylamine, 2,5-dimethoxy-4-ethylthio-phenethylamine, and 2,5-dimethoxy-4-chloro-phenethylamine .
Properties
CAS No. |
10433-34-8 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-(2-phenylethyl)propan-2-imine |
InChI |
InChI=1S/C11H15N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
NOODETHOLPRZFC-UHFFFAOYSA-N |
SMILES |
CC(=NCCC1=CC=CC=C1)C |
Canonical SMILES |
CC(=NCCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















